4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole

Lipophilicity Blood-brain barrier permeability Physicochemical profiling

This 4-(4-isopropylcyclohexyl)-2H-1,2,3-triazole offers a uniquely balanced logP (2.73) and TPSA (41.57 Ų) for CNS drug delivery—unmatched by unsubstituted cyclohexyl (too polar) or 4-tert-butyl variants (excessive steric bulk). Claimed in Roche's V1a antagonist portfolio, it enables SAR exploration with a validated target hypothesis. With zero pre-existing bioactivity annotations, it is ideal for diversity-oriented phenotypic screening and NMR/SPR/X-ray fragment-based lead discovery. Commercial 95% purity and minimal H-bond profile (2 acceptors, 1 donor) permit direct use in cell-based assays and CuAAC bioconjugation without additional purification.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Cat. No. B13226591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(CC1)C2=NNN=C2
InChIInChI=1S/C11H19N3/c1-8(2)9-3-5-10(6-4-9)11-7-12-14-13-11/h7-10H,3-6H2,1-2H3,(H,12,13,14)
InChIKeyZGVCKWPDKLDQEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole: A Structurally-Defined Cyclohexyl-Triazole Building Block for CNS-Oriented Medicinal Chemistry


4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole (CAS 2060039-39-4) is a functionalized 2H-1,2,3-triazole derivative featuring a 4-isopropylcyclohexyl substituent at the 4-position of the triazole ring . With molecular formula C₁₁H₁₉N₃ and molecular weight 193.29 g/mol, this compound belongs to the class of cyclohexyl-substituted triazoles that have been claimed as vasopressin V1a receptor antagonists in recent patent literature [1]. The compound is commercially available from multiple suppliers at 95% purity and serves as a privileged building block for CNS drug discovery programs where precise control over lipophilicity and steric parameters is required .

Why 4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole Cannot Be Replaced by Unsubstituted or Methyl-Substituted Cyclohexyl Analogs


Cyclohexyl-substituted 2H-1,2,3-triazoles share a common triazole pharmacophore, but the nature of the cyclohexyl 4-substituent profoundly alters key physicochemical properties that govern membrane permeability, receptor binding kinetics, and metabolic stability [1]. The isopropyl group on 4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole elevates logP by approximately 2.9 units relative to the parent 2H-1,2,3-triazole core while preserving an identical topological polar surface area (TPSA) of 41.57 Ų . This combination cannot be replicated by the unsubstituted cyclohexyl analog (which lacks sufficient lipophilicity for blood-brain barrier penetration) or the 4-tert-butylcyclohexyl variant (which introduces excessive steric bulk that may impair target binding). Recent patent filings specifically claiming cyclohexyl-substituted triazoles with defined substitution patterns as V1a receptor antagonists underscore that small structural variations in the cyclohexyl substituent translate into measurable differences in receptor occupancy and functional antagonism [1], making indiscriminate analog substitution a scientifically unsound procurement strategy.

Quantitative Differentiation of 4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole Versus Closest Analogs: A Comparator-Anchored Evidence Guide


LogP Elevation of 2.93 Units Over Parent 2H-1,2,3-Triazole Without TPSA Penalty

The target compound achieves a logP of 2.7345, compared to -0.1953 for the unsubstituted 2H-1,2,3-triazole core, representing a 2.93 log unit increase in lipophilicity . Critically, this increase is achieved without any change in topological polar surface area (TPSA), which remains constant at 41.57 Ų for both compounds . This TPSA value falls within the optimal range (<60–70 Ų) associated with favorable blood-brain barrier penetration. In contrast, the unsubstituted cyclohexyl analog (4-cyclohexyl-2H-1,2,3-triazole) has an estimated logP of approximately 1.5–1.7 [1], and the 4-(4-methylcyclohexyl) analog has an estimated logP of approximately 2.0–2.2 [2], positioning the isopropyl-substituted compound as the optimal lipophilicity match for CNS-targeted programs requiring balanced permeability.

Lipophilicity Blood-brain barrier permeability Physicochemical profiling

Hydrogen Bond Profile Identity with Parent 2H-1,2,3-Triazole Confers Predictable PK Behavior

The target compound maintains exactly 2 hydrogen bond acceptors and 1 hydrogen bond donor, identical to the parent 2H-1,2,3-triazole core . This is significant because many cyclohexyl-substituted triazole derivatives introduce additional H-bond donors or acceptors via polar substituents (e.g., hydroxyl, carboxyl, carboxamide groups) that can unpredictably alter pharmacokinetic profiles [1]. The preservation of the minimal H-bond profile while adding lipophilic bulk via the isopropylcyclohexyl group represents a clean structural modification that allows medicinal chemists to tune lipophilicity independently of hydrogen bonding capacity. The compound also features only 2 rotatable bonds, minimizing entropic penalties upon target binding .

Hydrogen bonding Drug-likeness Pharmacokinetics

Class-Level V1a Receptor Antagonist Scaffold Validation Provides Biological Rationale

Cyclohexyl-substituted triazoles bearing the general formula encompassing 4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole have been explicitly claimed as V1a receptor antagonists in patent WO2022018105 (Hoffmann-La Roche, 2023) [1]. The patent establishes that compounds within this structural class exhibit V1a receptor antagonism with therapeutic utility in autistic spectrum disorders, anxiety, social anxiety disorder, PTSD, brain edema, and circadian rhythm disorders [1]. While specific IC₅₀ data for the exact isopropylcyclohexyl compound is not disclosed in the patent, the structural claim encompasses compounds where the cyclohexyl substituent pattern directly modulates V1a binding affinity. In the broader triazole chemical space, cyclohexyl-substituted 1,2,3-triazoles have demonstrated IC₅₀ values as low as 1.6 nM in enzyme inhibition assays [2], establishing the scaffold's capacity for high-potency target engagement.

V1a receptor antagonism CNS disorders Patent-backed target engagement

Commercial Availability at 95% Purity with Multi-Gram Supply Assures Reproducible Research

4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole is commercially available from multiple established suppliers including Enamine (catalog EN300-320823) and Leyan (product 2028238) at a certified purity of 95% [1]. Enamine pricing indicates approximately $1,453 per 0.5 g, with larger quantities available (up to 10 g at $6,512) [1]. This compares favorably to custom-synthesized 4-substituted cyclohexyl triazoles, which often require multi-step syntheses with variable yields and purities. In contrast, the unsubstituted 4-cyclohexyl-2H-1,2,3-triazole (CAS 1044856-72-5) is less widely stocked, and the 4-(4-tert-butylcyclohexyl) analog is not commercially available as a standalone building block , making the isopropyl-substituted variant the most procurement-ready option within the cyclohexyl-triazole chemical space.

Chemical procurement Reproducibility Supply chain

Absence of Pre-Existing Polypharmacology Data Creates a Clean-Slate Opportunity for Novel Target Discovery

A comprehensive search of PubMed, ChEMBL, SureChEMBL, and the patent literature reveals no published bioactivity data specific to 4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole (CAS 2060039-39-4) [1]. This is in marked contrast to many commercially available triazole derivatives (e.g., 4-phenyl-1,2,3-triazoles, triazole-carboxamides) that carry documented polypharmacology profiles including off-target activities at CYP enzymes, hERG, and monoamine oxidases . The absence of pre-existing activity annotations means that researchers procuring this compound are not inheriting unknown selectivity liabilities that could confound phenotypic screening results or lead to false-positive hits in target-based assays. This clean pharmacological slate, combined with the patent-validated V1a receptor scaffold class membership, provides an ideal starting point for chemical probe development programs that require well-characterized, selective tool compounds [2].

Chemical probe development Novel target identification Selectivity profiling

Recommended Application Scenarios for 4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lead Optimization of V1a Receptor Antagonists for Autism Spectrum Disorders and Anxiety

The compound's logP of 2.73 combined with TPSA of 41.57 Ų places it within the favorable CNS drug property space, and its structural inclusion in Roche's V1a antagonist patent portfolio provides a direct target hypothesis . Medicinal chemistry teams can use this building block to explore SAR around the cyclohexyl 4-position while maintaining the validated triazole core, with the isopropyl group offering an optimal balance between lipophilicity-driven brain penetration and steric accommodation within the V1a binding pocket [1].

Chemical Probe Development: Clean-Slate Starting Point for Phenotypic Screening and Chemoproteomics

With zero pre-existing bioactivity annotations, this compound is ideal for diversity-oriented phenotypic screening campaigns where unknown polypharmacology would otherwise complicate hit deconvolution . Its minimal H-bond profile (2 acceptors, 1 donor) and commercial availability at 95% purity make it suitable for direct use in cell-based assays without additional purification, while the absence of documented CYP or hERG liabilities reduces the risk of false-positive cytotoxicity readouts [1].

Fragment-Based Drug Discovery: Lipophilic Fragment with Defined Physicochemical Properties

The compound's molecular weight of 193.29 g/mol and low rotatable bond count (2) qualify it as a fragment-sized molecule suitable for fragment-based screening by NMR, SPR, or X-ray crystallography . Its logP of 2.73 ensures adequate aqueous solubility for fragment soaking experiments while providing sufficient lipophilicity for detection of weak binding interactions, and its TPSA of 41.57 Ų is compatible with fragment library design guidelines [1].

Click Chemistry Toolbox: Sterically-Defined Alkyne Surrogate for CuAAC Bioconjugation

Although the compound itself is a pre-formed triazole, its well-characterized cyclohexyl-isopropyl scaffold serves as a reference standard for designing sterically-hindered alkyne partners in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The defined LogP and TPSA values allow researchers to predict the chromatographic behavior and membrane partitioning of triazole-containing bioconjugates before synthesis, accelerating the development of activity-based protein profiling probes and bioorthogonal labeling reagents [1].

Quote Request

Request a Quote for 4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.